molecular formula C21H33N3O2 B2927670 N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide CAS No. 903301-61-1

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B2927670
CAS No.: 903301-61-1
M. Wt: 359.514
InChI Key: GOIDPXJNIFTZDB-UHFFFAOYSA-N
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Description

This compound features a cyclohexanecarboxamide core linked to a 4-methoxyphenyl group and a 4-methylpiperazinyl moiety via an ethyl chain. Its structure is optimized for interaction with central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors, due to the presence of the piperazine ring and methoxyphenyl group, which are common in neuroactive agents . The compound’s molecular weight is approximately 422.57 g/mol (calculated from ), with a predicted logP of 3.83, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-23-12-14-24(15-13-23)20(17-8-10-19(26-2)11-9-17)16-22-21(25)18-6-4-3-5-7-18/h8-11,18,20H,3-7,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIDPXJNIFTZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenylamine with an appropriate alkylating agent to introduce the methoxy group.

    Piperazine Ring Formation: The next step involves the cyclization of the intermediate with a suitable reagent to form the piperazine ring.

    Coupling with Cyclohexanecarboxylic Acid: The final step involves the coupling of the piperazine intermediate with cyclohexanecarboxylic acid under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The piperazine ring can undergo reduction to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand for various biological receptors, including adrenergic and serotonin receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antipsychotic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as adrenergic and serotonin receptors. The compound acts as an antagonist or agonist at these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter levels, receptor signaling, and ultimately, therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Receptor Affinity

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Key Substituents Target Receptor Molecular Weight (g/mol) logP References
Target Compound Cyclohexanecarboxamide 4-Methoxyphenyl, 4-methylpiperazine 5-HT1A (presumed) ~422.57 3.83
18F-Mefway Cyclohexanecarboxamide Fluoromethyl, pyridinyl, 2-methoxyphenyl-piperazine 5-HT1A 434.5 (estimated) ~3.5
18F-FCWAY Cyclohexanecarboxamide Fluoro, pyridinyl, 2-methoxyphenyl-piperazine 5-HT1A ~432.5 ~3.7
WS12 Cyclohexanecarboxamide 4-Methoxyphenyl, isopropyl TRPM8 (thermosensation) 275.4 3.1
Compound 34 () Benzofuran-2-carboxamide 5-Iodo, 2-methoxyphenyl-piperazine Dopamine D3 579.4 4.2
Compound 36 () Indole-2-carboxamide 3-Chloro-2-hydroxyphenyl, dichlorophenyl-piperazine Dopamine D3 443.3 3.9
Key Observations:
  • Receptor Specificity: The target compound shares structural motifs with 18F-Mefway and 18F-FCWAY, which are validated 5-HT1A radioligands. However, fluorination in these analogs enhances PET imaging utility, whereas the non-fluorinated target compound may prioritize therapeutic binding .
  • Piperazine Modifications : Substituting 4-methylpiperazine (target compound) with 2-methoxyphenyl-piperazine (18F-Mefway) alters receptor kinetics. The latter shows higher 5-HT1A affinity due to enhanced π-π stacking with aromatic residues .
  • Functional Groups : The benzofuran and indole derivatives () exhibit D3 receptor antagonism, demonstrating how heterocyclic substitutions shift activity from serotonin to dopamine receptors .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound 18F-Mefway WS12 Compound 34 ()
Molecular Weight 422.57 434.5 275.4 579.4
logP 3.83 ~3.5 3.1 4.2
PSA (Ų) 48.91 ~50 45 65
Solubility Moderate Low (lipophilic) High (polar groups) Low
Key Observations:
  • Lipophilicity : The target compound’s logP (3.83) is comparable to 18F-Mefway (~3.5), favoring CNS penetration. In contrast, WS12’s lower logP (3.1) aligns with its topical application in thermosensation .
  • Polar Surface Area (PSA) : The higher PSA of indole-based compounds (e.g., Compound 36, 65 Ų) may reduce membrane permeability compared to the target compound (48.91 Ų) .

Biological Activity

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide, also known as a complex organic compound with significant pharmacological potential, has garnered attention in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a cyclohexanecarboxamide backbone with methoxy and piperazine substituents, which are known to enhance bioactivity. Its molecular formula is C21H27N3O2C_{21}H_{27}N_{3}O_{2} with a molecular weight of approximately 353.5 g/mol . The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Research indicates that this compound may act as an inhibitor of ribosomal S6 kinase (RSK). RSK is implicated in various cellular processes including growth and survival, making this compound a candidate for cancer therapy. The inhibition of RSK could disrupt aberrant signaling pathways associated with tumorigenesis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate inhibitory effects on various enzymes and cellular pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. The IC50 values for these activities were found to be comparable to established inhibitors like rivastigmine .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on the original compound's efficacy against pathogens is limited .

Case Studies

Several case studies have investigated the biological implications of similar compounds within the same chemical class:

  • Cancer Cell Lines : A study evaluated the effects of structurally related compounds on various cancer cell lines, revealing that modifications in the piperazine moiety significantly influenced cytotoxicity and selectivity towards cancerous cells.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of piperazine-containing compounds, suggesting that modifications in structure could enhance their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperazine Derivative : The initial reaction involves creating a piperazine derivative which serves as a crucial building block.
  • Cyclization : Subsequent cyclization steps yield the cyclohexanecarboxamide structure.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to ensure purity and yield of the final product.

Potential Applications

The unique combination of functional groups in this compound positions it as a promising candidate for:

  • Cancer Therapy : Targeting RSK-related pathways.
  • Neuropharmacology : Potential use in treating neurodegenerative diseases due to its ability to inhibit cholinesterases.
  • Antimicrobial Agents : Further exploration into its efficacy against various microbial strains.

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